Ethyl 4-chloroquinazoline-6-carboxylate
Overview
Description
Preparation Methods
Ethyl 4-chloroquinazoline-6-carboxylate is typically synthesized through chemical synthesis methods. One common method involves the reaction of 4-chloroquinazoline with ethyl chloroformate under appropriate conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane . The reaction mixture is then stirred at room temperature, and the product is isolated through filtration and purification techniques .
Chemical Reactions Analysis
Ethyl 4-chloroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-chloroquinazoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-chloroquinazoline-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: This compound has a methyl group instead of a carboxylate group, leading to different chemical properties and applications.
Biological Activity
Ethyl 4-chloroquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, have been extensively studied for their biological activities, which include:
- Anticancer : Inhibition of tumor growth and metastasis.
- Antimicrobial : Activity against various bacterial and fungal strains.
- Anti-inflammatory : Reduction of inflammation in different models.
- Analgesic : Pain relief properties.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. This compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : It acts as an inhibitor of specific kinases involved in cancer cell signaling pathways. For example, it has been reported to inhibit p21-activated kinase 4 (PAK4), which is implicated in cancer cell migration and invasion .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. A study evaluating various quinazoline derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined for several strains, indicating its potential use in treating bacterial infections .
Anti-inflammatory and Analgesic Effects
This compound has also shown promise in reducing inflammation and providing analgesic effects. In animal models, it was effective in alleviating pain associated with inflammatory conditions, suggesting its potential application in pain management therapies .
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Formation of Quinazoline Core : The initial step involves cyclization reactions using appropriate precursors such as anthranilic acid derivatives.
- Chlorination : Introduction of the chlorine atom at the 4-position using chlorinating agents.
- Esterification : Conversion to the ethyl ester form by reaction with ethanol and a suitable acid catalyst.
Table 1: Biological Activities of this compound
Case Studies
-
Case Study on Anticancer Properties :
A recent study investigated the effects of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis via activation of caspase pathways, suggesting its potential as a lead compound for lung cancer therapy . -
Case Study on Antimicrobial Efficacy :
In a comparative study, this compound was tested against standard antibiotics. The results showed superior efficacy against resistant strains of Staphylococcus aureus, highlighting its potential role in addressing antibiotic resistance .
Properties
IUPAC Name |
ethyl 4-chloroquinazoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCJHRCXSXELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438601 | |
Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155960-94-4 | |
Record name | Ethyl 4-chloro-6-quinazolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155960-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.